molecular formula C6H15ClIN B13135483 6-Iodohexan-1-amine hydrochloride CAS No. 98275-58-2

6-Iodohexan-1-amine hydrochloride

Cat. No.: B13135483
CAS No.: 98275-58-2
M. Wt: 263.55 g/mol
InChI Key: IGGYMSQYPJGWSE-UHFFFAOYSA-N
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Description

6-Iodohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H15ClIN. It is a derivative of hexan-1-amine, where an iodine atom is substituted at the sixth position of the hexane chain. This compound is typically used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodohexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the iodination of hexan-1-amine. The reaction typically proceeds as follows:

    Iodination of Hexan-1-amine: Hexan-1-amine is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the sixth position of the hexane chain.

    Formation of Hydrochloride Salt: The resulting 6-Iodohexan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Iodohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitriles or amides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding hexan-1-amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Various substituted hexan-1-amines, depending on the nucleophile used.

    Oxidation Reactions: Hexanenitrile or hexanamide.

    Reduction Reactions: Hexan-1-amine.

Scientific Research Applications

6-Iodohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the synthesis of bioactive molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodohexan-1-amine hydrochloride involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromohexan-1-amine hydrochloride
  • 6-Chlorohexan-1-amine hydrochloride
  • 6-Fluorohexan-1-amine hydrochloride

Comparison

6-Iodohexan-1-amine hydrochloride is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This results in stronger halogen bonding and different reactivity compared to its bromo, chloro, and fluoro counterparts. The iodine atom also imparts distinct electronic and steric effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

98275-58-2

Molecular Formula

C6H15ClIN

Molecular Weight

263.55 g/mol

IUPAC Name

6-iodohexan-1-amine;hydrochloride

InChI

InChI=1S/C6H14IN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H

InChI Key

IGGYMSQYPJGWSE-UHFFFAOYSA-N

Canonical SMILES

C(CCCI)CCN.Cl

Origin of Product

United States

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